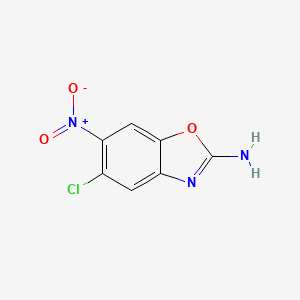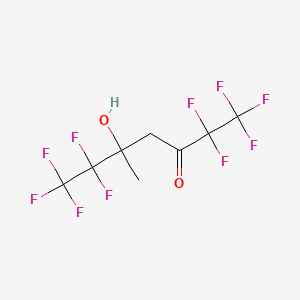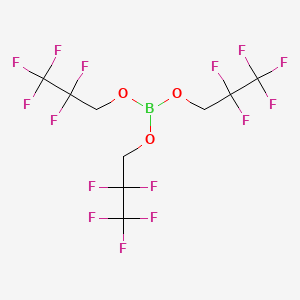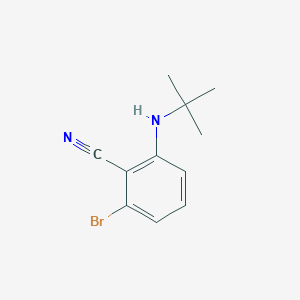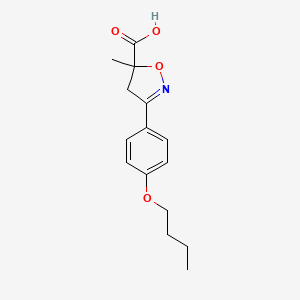
3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-(4-Butoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid” seems to be a complex organic molecule. It likely contains a butoxyphenyl group, a methyl group, and a carboxylic acid group attached to an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups around the oxazole ring. For instance, “3-(4-butoxyphenyl)pentanedioic acid” has been reported to contain 20 non-H bond(s), 8 multiple bond(s), 9 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 2 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s) and 1 ether(s) (aromatic) .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its constituent groups. For instance, boronic acids like “4-Butoxyphenylboronic acid” have been involved in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its structure. For instance, “Phenylboronic acid” is reported to be a white to off-white powder .
科学研究应用
BPMOC has been used in a variety of scientific research applications. It has been used as a substrate for cytochrome P450 enzymes, which are involved in drug metabolism. BPMOC has also been used to study the activity of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters. Additionally, BPMOC has been used to study the activity of other enzymes such as nitric oxide synthase and cyclooxygenase. It has also been used to study the effects of certain drugs on the liver and kidney.
作用机制
The mechanism of action of BPMOC is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, monoamine oxidase, nitric oxide synthase, and cyclooxygenase. It is thought that BPMOC binds to the active site of these enzymes, thus preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPMOC are not yet well understood. There is some evidence that BPMOC may have an inhibitory effect on certain enzymes, such as cytochrome P450 enzymes, monoamine oxidase, nitric oxide synthase, and cyclooxygenase. In addition, there is some evidence that BPMOC may have an inhibitory effect on certain drugs, such as those used to treat cancer and other diseases.
实验室实验的优点和局限性
The main advantage of BPMOC is that it is a relatively inexpensive and easy to synthesize compound. Additionally, BPMOC is a water-soluble compound, which makes it easy to work with in laboratory experiments. The main limitation of BPMOC is that its mechanism of action is not yet fully understood. As such, it is difficult to accurately predict its effects on certain enzymes and drugs.
未来方向
There are many potential future directions for research involving BPMOC. One area of research is to further investigate the biochemical and physiological effects of BPMOC. Additionally, further research could be done to better understand the mechanism of action of BPMOC and to identify new potential applications for the compound. Other potential research directions include studying the effects of BPMOC on drug metabolism and toxicity, and investigating the effects of BPMOC on other enzymes and proteins.
合成方法
The synthesis of BPMOC is typically accomplished by a two-step process. The first step involves the reaction of 4-butoxyphenol and dimethylformamide in the presence of a base such as sodium hydroxide. This reaction produces a compound known as 4-butoxyphenylmethyloxazole-5-carboxylic acid dimethylformamide adduct (BPMOC-DMF). The second step involves the hydrolysis of the BPMOC-DMF adduct with aqueous acid to produce the desired product, BPMOC.
安全和危害
属性
IUPAC Name |
3-(4-butoxyphenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-3-4-9-19-12-7-5-11(6-8-12)13-10-15(2,14(17)18)20-16-13/h5-8H,3-4,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKENXQUBVZKAKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NOC(C2)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Benzyloxy)-3-methoxyphenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350186.png)
![3-[4-(Benzyloxy)phenyl]-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350191.png)

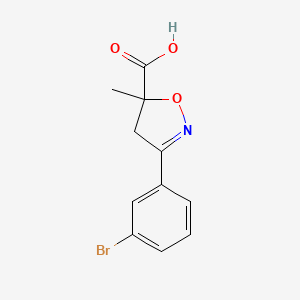
![5-Methyl-3-[4-(propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350225.png)
![5-Methyl-3-[4-(2-methylpropyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid](/img/structure/B6350234.png)



